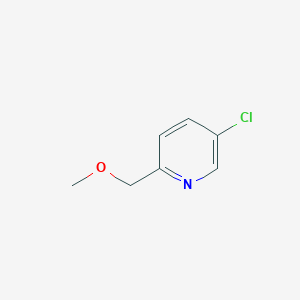

5-Chloro-2-(methoxymethyl)pyridine

描述

5-Chloro-2-(methoxymethyl)pyridine is a pyridine-based organic compound . It has a molecular weight of 157.6 and is typically in liquid form at room temperature .

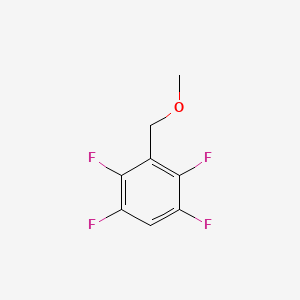

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(methoxymethyl)pyridine can be represented by the InChI code1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom. Chemical Reactions Analysis

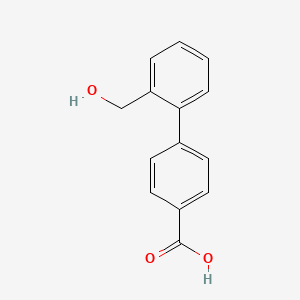

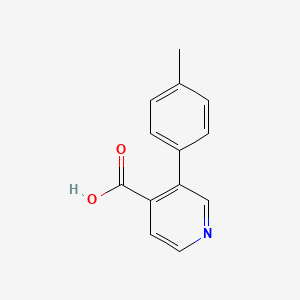

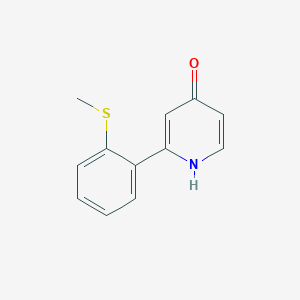

5-Chloro-2-(methoxymethyl)pyridine can participate in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

5-Chloro-2-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 157.6 . The compound is stored at a temperature between 2-8°C .安全和危害

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

未来方向

While specific future directions for 5-Chloro-2-(methoxymethyl)pyridine are not mentioned in the search results, the compound has gained significant attention in the scientific community due to its unique physical and chemical properties. It is available for purchase for research purposes , indicating its potential for further study and application in various fields.

作用机制

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions .

Mode of Action

The mode of action of 5-Chloro-2-(methoxymethyl)pyridine is likely related to its role in SM cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically an organoboron compound

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-(methoxymethyl)pyridine are likely related to the synthesis of complex organic compounds via SM cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 5-Chloro-2-(methoxymethyl)pyridine’s action are likely to be related to its role in SM cross-coupling reactions . These reactions result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-(methoxymethyl)pyridine are likely to be influenced by various environmental factors. For example, the SM cross-coupling reactions in which it is used are known to be exceptionally mild and functional group tolerant . This suggests that 5-Chloro-2-(methoxymethyl)pyridine may also be stable under a wide range of conditions.

属性

IUPAC Name |

5-chloro-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZDHODOKRQUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(methoxymethyl)pyridine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)